molecular formula C24H16BrN B3338616 9-(4-Bromophenyl)-2-phenyl-9H-carbazole CAS No. 1235563-74-2

9-(4-Bromophenyl)-2-phenyl-9H-carbazole

Cat. No. B3338616
CAS RN: 1235563-74-2
M. Wt: 398.3 g/mol
InChI Key: VHVODYQZHAXWJE-UHFFFAOYSA-N
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Description

“9-(4-Bromophenyl)-2-phenyl-9H-carbazole” is a chemical compound that plays an important role as an intermediate for pharmaceuticals, organic synthesis, and organic light-emitting diodes (OLEDs) . It is a white to light yellow solid .


Molecular Structure Analysis

The molecular structure of “9-(4-Bromophenyl)-2-phenyl-9H-carbazole” is characterized by a 4-bromophenyl ring inclined to the mean plane of the carbazole moiety . In the crystal, molecules stack along [001] and are linked by C-H⋯π interactions forming a corrugated two-dimensional network lying parallel to (100) .


Physical And Chemical Properties Analysis

“9-(4-Bromophenyl)-2-phenyl-9H-carbazole” is a solid substance that is slightly soluble in water . Its melting point ranges from 147 to 151 °C .

Scientific Research Applications

Luminescence and Thermal Properties

The compound 9-(4-Bromophenyl)-2-phenyl-9H-carbazole, as a biphenyl carbazole-based derivative, has been studied for its luminescence and thermal properties. Research shows that such compounds exhibit high thermal stability and distinct luminescence characteristics. For example, one study reported the thermal decomposition temperatures for similar compounds at around 298 and 368 °C, respectively, and identified maximal emission peaks in the ultraviolet-visible spectrum (Tang et al., 2021).

Synthesis and Chemical Reactions

Carbazole derivatives, including 9-(4-Bromophenyl)-2-phenyl-9H-carbazole, have been a subject of interest in synthetic chemistry. Various methods have been explored for their synthesis, employing techniques like photostimulated substitution reactions. These methods have been successful in producing a range of substituted carbazoles, demonstrating the versatility of these compounds in chemical synthesis (Budén et al., 2009).

Crystal Structure Analysis

The crystal structures of carbazole derivatives, including those similar to 9-(4-Bromophenyl)-2-phenyl-9H-carbazole, have been analyzed to understand their molecular and crystal packing interactions. Such studies provide insights into the molecular conformations and the role of van der Waals forces and weak C-H...X interactions in the structural integrity of these compounds (Kubicki et al., 2007).

Electroluminescent and Photophysical Properties

Carbazole derivatives are known for their electroluminescent properties, making them potential candidates for applications in organic light-emitting diodes (OLEDs). Studies have shown that these compounds can be used to create efficient nondoped blue OLEDs and red phosphorescent OLEDs, demonstrating their applicability in advanced electronic and display technologies (Liu et al., 2018).

Anticancer and Antimicrobial Activities

There has been interest in exploring the potential biological activities of carbazole derivatives. For instance, some studies have reported the synthesis of carbazole derivatives and their evaluation for anticancerand antimicrobial activities. These investigations have found that certain synthesized carbazole compounds exhibit significant activity against cancer cell lines and microbial agents, demonstrating their potential in pharmacological applications (Chaudhary & Chaudhary, 2016); (Salih et al., 2016).

Electrochromic and Conductivity Properties

Carbazole derivatives also show promising electrochromic and conductivity properties. For instance, electrochromic materials based on carbazole and phenyl-methanone units have been developed, exhibiting well-defined oxidation and reduction processes, as well as fast switching times. These properties suggest potential applications in electronic devices like memory storage and display technologies (Hu et al., 2013).

Organic Semiconductor Applications

Carbazole derivatives have been explored as organic semiconductors, particularly in the context of organic thin-film transistors (OTFTs). Research in this area focuses on synthesizing and characterizing carbazole-based compounds, assessing their potential as semiconductors for OTFT devices. These studies highlight the significant role of carbazole derivatives in the development of new materials for electronics (Lee et al., 2016).

Safety and Hazards

This compound is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid breathing dust, and not to ingest .

Future Directions

The future directions of “9-(4-Bromophenyl)-2-phenyl-9H-carbazole” could involve its continued use as an intermediate in the synthesis of pharmaceuticals and organic light-emitting diodes (OLEDs) . As research progresses, new applications and synthesis methods may be discovered.

properties

IUPAC Name

9-(4-bromophenyl)-2-phenylcarbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16BrN/c25-19-11-13-20(14-12-19)26-23-9-5-4-8-21(23)22-15-10-18(16-24(22)26)17-6-2-1-3-7-17/h1-16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHVODYQZHAXWJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(C=C2)C4=CC=CC=C4N3C5=CC=C(C=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-(4-Bromophenyl)-2-phenyl-9H-carbazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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